molecular formula C27H23F2N3O3 B14944800 1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14944800
M. Wt: 475.5 g/mol
InChI Key: RAJCVFFZDMZYQX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of fluorophenyl groups, a piperazine ring, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include fluorobenzene, piperazine, and various catalysts and solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione is unique due to its combination of fluorophenyl groups, piperazine ring, and pyrrolidine-2,5-dione core.

Properties

Molecular Formula

C27H23F2N3O3

Molecular Weight

475.5 g/mol

IUPAC Name

3-[4-[4-(4-fluorobenzoyl)phenyl]piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H23F2N3O3/c28-20-5-1-18(2-6-20)26(34)19-3-9-22(10-4-19)30-13-15-31(16-14-30)24-17-25(33)32(27(24)35)23-11-7-21(29)8-12-23/h1-12,24H,13-17H2

InChI Key

RAJCVFFZDMZYQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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